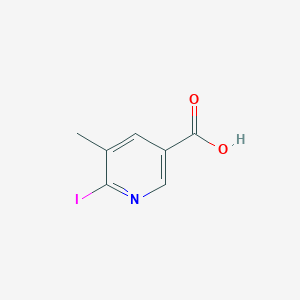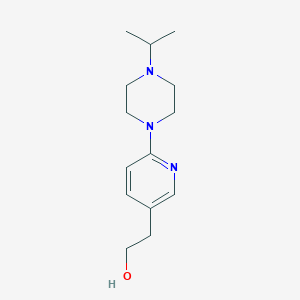
(4-Trifluoromethyl-piperidin-1-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Trifluorométhyl-pipéridin-1-yl)-acétonitrile est un composé chimique de formule moléculaire C8H11F3N2. Il est caractérisé par la présence d'un groupe trifluorométhyle attaché à un cycle pipéridine, qui est ensuite lié à un groupe acétonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4-trifluorométhyl-pipéridin-1-yl)-acétonitrile implique généralement la réaction de la 4-(trifluorométhyl)pipéridine avec l'acétonitrile dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à une température spécifique pour assurer la conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de (4-trifluorométhyl-pipéridin-1-yl)-acétonitrile peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de techniques de purification avancées telles que la distillation et la recristallisation garantit la production d'un composé de haute pureté adapté à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
(4-Trifluorométhyl-pipéridin-1-yl)-acétonitrile subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en un groupe amine.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les composés organométalliques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés.
Applications De Recherche Scientifique
(4-Trifluorométhyl-pipéridin-1-yl)-acétonitrile a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (4-trifluorométhyl-pipéridin-1-yl)-acétonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, lui permettant d'interagir plus efficacement avec les membranes lipidiques et les protéines. Le cycle pipéridine peut s'engager dans diverses interactions non covalentes, telles que les liaisons hydrogène et les interactions hydrophobes, avec les molécules cibles.
Mécanisme D'action
The mechanism of action of (4-Trifluoromethyl-piperidin-1-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperidine ring can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Trifluorométhyl-pipéridin-1-yl)-butylamine
- 4-(4-Trifluorométhyl-pipéridin-1-yl)-aniline
Unicité
(4-Trifluorométhyl-pipéridin-1-yl)-acétonitrile est unique en raison de la présence à la fois du groupe trifluorométhyle et du groupe acétonitrile, qui confèrent des propriétés chimiques et une réactivité distinctes. Comparé à des composés similaires, il peut présenter des activités biologiques et des comportements chimiques différents, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
1416352-13-0 |
|---|---|
Formule moléculaire |
C8H11F3N2 |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C8H11F3N2/c9-8(10,11)7-1-4-13(5-2-7)6-3-12/h7H,1-2,4-6H2 |
Clé InChI |
MKLVIKXYXLNLJF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
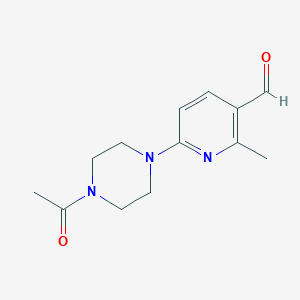
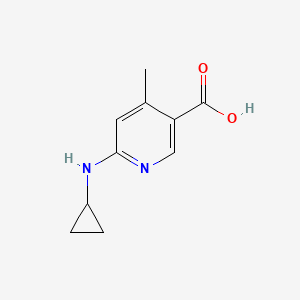
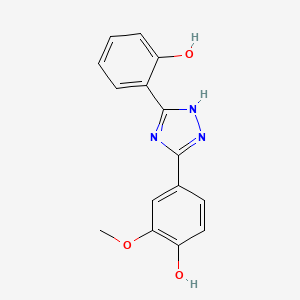


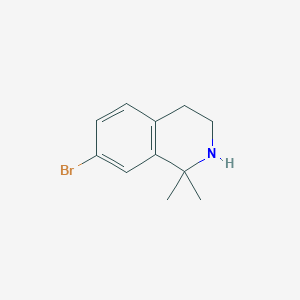
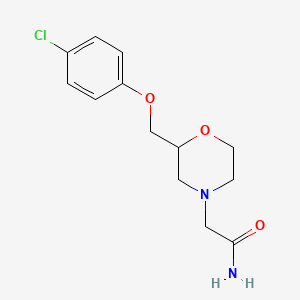

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
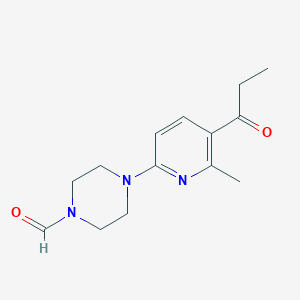
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
